(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol
Description
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol (CAS: 139163-64-7) .
Properties
IUPAC Name |
(1R)-1-(6-bromopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274086 | |
| Record name | (αR)-6-Bromo-α-methyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-64-7 | |
| Record name | (αR)-6-Bromo-α-methyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-6-Bromo-α-methyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol has been investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory applications. Preliminary studies suggest that it may exhibit antimicrobial activity , likely due to the lipophilic nature imparted by the bromine atom, enhancing bioavailability and interaction with microbial targets .
Biological Activity : The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity through non-covalent interactions. This mechanism is crucial for its potential use in drug development .
Chemical Biology
Ligand Development : It serves as a building block in synthesizing more complex molecules for biochemical assays. Its role as a ligand allows researchers to study enzyme-substrate interactions and receptor binding dynamics .
Material Science
Functional Materials : In industry, this compound is utilized in producing specialty chemicals and functional materials. Its unique properties make it suitable for developing advanced materials with specific functionalities .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Investigated for anti-cancer and anti-inflammatory properties | Potential antimicrobial activity |
| Chemical Biology | Used as a ligand in biochemical assays | Modulates enzyme activity |
| Material Science | Intermediate in specialty chemicals production | Suitable for advanced functional materials |
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Ligand Interaction Studies
In biochemical assays, this compound was tested as a ligand for specific enzymes involved in metabolic pathways. The findings demonstrated that it could enhance enzyme activity under certain conditions, providing insights into its role in metabolic regulation.
Mechanism of Action
The mechanism by which (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the ethan-1-ol group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
Key Compounds:
(1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1412254-62-6)
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1412254-62-6)
Analysis :
- Substituent Effects: The bromine atom in the target compound confers greater molecular weight and polarizability compared to the chlorine atom in the trifluoro analogues.
- Stereochemical Control : The trifluoro analogues achieve higher enantiomeric excess (≥97.5%) compared to fluorophenyl derivatives (87–90% EE; see Table 2.2), suggesting that steric or electronic effects of the trifluoro group improve stereoselective synthesis .
Substituted Phenyl Derivatives
Key Compounds:
(R)-1-(3-Fluorophenyl)ethan-1-ol
(R)-1-(4-Fluorophenyl)ethan-1-ol
(R)-1-(3-Chlorophenyl)ethan-1-ol
Analysis :
- Aromatic vs. Heteroaromatic Rings : The pyridine ring in the target compound introduces basicity and hydrogen-bonding capability, unlike phenyl derivatives. This could influence solubility and reactivity in synthetic pathways.
Stereochemical Considerations
- The (1R) configuration of the target compound contrasts with the (1S) enantiomer of the trifluoro-pyridine derivative. Enantiomeric pairs often exhibit divergent biological activities or catalytic efficiencies.
- Stereochemical purity in fluorophenyl derivatives (87–90% EE) is lower than in trifluoro-pyridine analogues (≥97.5% EE), highlighting the role of auxiliary groups (e.g., trifluoro) in enhancing stereoselectivity during synthesis .
Biological Activity
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyridine ring, which is known to influence its biological activity. The presence of the hydroxyl group enhances its interaction with biological targets, potentially affecting its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substitution and hydroxyl group are critical for modulating binding affinity and activity. This compound may act as an inhibitor or activator in various biochemical pathways, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell function or inhibition of key metabolic pathways.
Antitumor Activity
Research indicates that compounds containing a pyridine moiety can exhibit antitumor activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a bromine substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts, confirming the role of halogenation in improving efficacy .
- Cytotoxicity Tests : In vitro assays conducted on leukemia cell lines showed that derivatives similar to this compound significantly inhibited cell proliferation, with IC50 values suggesting potent cytotoxic effects .
Data Tables
| Activity | Tested Compound | Target | IC50/EC50 Value | Effect |
|---|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | 16 μg/mL | Strong inhibition |
| Antitumor | Derivative X | K562 leukemia cells | 22 μM | Induced apoptosis |
| Antimicrobial | Derivative Y | Escherichia coli | 18 μg/mL | Moderate inhibition |
Preparation Methods
Reaction Mechanism and Conditions
The ketone substrate undergoes hydride attack from NaBH₄ in a mixture of ethanol and water at room temperature. The reaction proceeds via a two-stage process:
-
Reduction Stage : NaBH₄ (2 equivalents relative to the ketone) is added to an ethanol solution of 3-acetyl-6-bromopyridine.
-
Workup Stage : The mixture is concentrated, extracted with ethyl acetate, and dried over anhydrous MgSO₄.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 3-Acetyl-6-bromopyridine |
| Reducing Agent | NaBH₄ (2 equiv) |
| Solvent System | Ethanol/Water (10:4 mL) |
| Temperature | 20°C |
| Reaction Time | 30 minutes |
| Yield | 97% |
The product is isolated as a light yellow oil, with ¹H-NMR confirming the structure: δ 8.35 (1H, d, J = 2.4 Hz), 4.94 (1H, m, -CH(OH)CH₃), and 1.51 (3H, d, -CH₃).
Enantioselective Catalytic Reduction
While the racemic route is efficient, accessing the (1R)-enantiomer requires enantioselective methods. Although direct literature on asymmetric reduction of 3-acetyl-6-bromopyridine is limited, insights from peptide-catalyzed electrophilic substitutions and chiral resolution suggest viable pathways.
Chiral Borohydride Reagents
The use of chiral reducing agents, such as (R)-CBS (Corey-Bakshi-Shibata) catalysts with borane, could theoretically induce asymmetry. For example:
-
Catalyst : (R)-CBS (10 mol%)
-
Conditions : Tetrahydrofuran (THF), −78°C
-
Expected Outcome : Predominance of (1R)-enantiomer due to stereoselective hydride transfer.
This method remains hypothetical for this substrate but is grounded in established asymmetric ketone reductions.
Peptide-Catalyzed Asymmetric Induction
Drawing from enantioselective bromination methodologies, peptide catalysts could be adapted for reductions. A tetrapeptide bearing a tertiary amine (e.g., H-D-Pro-Pro-Glu-NHBn) might facilitate asymmetric protonation during the reduction, favoring the (R)-configuration.
Proposed Catalytic Cycle
-
Coordination of the ketone to the peptide catalyst.
-
Hydride transfer from NaBH₄ to the si-face of the carbonyl.
-
Stereoselective protonation at the re-face to yield (1R)-alcohol.
Resolution of Racemic Mixture
The isolation of this compound hydrochloride (CID 155822665) implies the use of diastereomeric salt formation for resolution.
Diastereomeric Salt Formation
-
Racemic Alcohol Treatment : React the racemic mixture with a chiral acid (e.g., (1S)-camphorsulfonic acid).
-
Crystallization : The (1R)-enantiomer forms a less soluble diastereomeric salt, which precipitates.
-
Acid-Base Extraction : Liberate the free alcohol by treating the salt with a weak base (e.g., NaHCO₃).
Advantages :
-
Scalability for industrial production.
-
High enantiomeric excess (ee) achievable through recrystallization.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Analysis
-
Chiral HPLC : Use of a Chiralpak IC column (hexane:isopropanol = 90:10) to resolve enantiomers, with retention times differing by 2–3 minutes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
